molecular formula C12H12O3 B3057401 Ethyl 3-(2-methoxyphenyl)prop-2-ynoate CAS No. 80220-94-6

Ethyl 3-(2-methoxyphenyl)prop-2-ynoate

Cat. No.: B3057401
CAS No.: 80220-94-6
M. Wt: 204.22 g/mol
InChI Key: UBCAJFXTYQISOG-UHFFFAOYSA-N
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Description

It is synthesized via alkynylation reactions, such as the treatment of 2-methoxybenzaldehyde with ethyl chloroformate in the presence of a base, yielding a colorless oil (72% yield) with characteristic IR absorption bands at 2212 cm⁻¹ (C≡C stretch) and 1703 cm⁻¹ (ester C=O stretch) . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules . Its molecular structure, characterized by an electron-donating methoxy group at the ortho position, influences both reactivity and physical properties, such as solubility and thermal stability.

Properties

CAS No.

80220-94-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C12H12O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3H2,1-2H3

InChI Key

UBCAJFXTYQISOG-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC1=CC=CC=C1OC

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)prop-2-ynoate (Positional Isomer)

  • Structure : Methoxy group at the para position.
  • Synthesis : Prepared from 4-methoxybenzaldehyde under similar conditions, yielding 72% .
  • Properties: Comparable IR spectral features (C≡C and C=O stretches) but distinct NMR shifts due to substituent position.

Methyl 3-(2-methoxyphenyl)prop-2-ynoate (Ester Variation)

  • Structure : Methyl ester instead of ethyl.
  • Synthesis : Synthesized via analogous methods (98% yield), with NMR δ 3.90 (s, 3H, OCH₃) and δ 3.84 (s, 3H, ester OCH₃) .
  • Properties : Lower molecular weight (190 g/mol vs. 204 g/mol for ethyl analog) may reduce boiling point. The methyl ester’s shorter alkyl chain could enhance crystallinity compared to the ethyl derivative.

Ethyl 3-(4-chlorophenyl)prop-2-ynoate (Electron-Withdrawing Substituent)

  • Structure : Chloro substituent at the para position.
  • Synthesis : Higher yield (82%) compared to methoxy analogs, suggesting electron-withdrawing groups facilitate the reaction .
  • Properties : Increased density and polarity due to the Cl substituent, likely improving solubility in polar solvents.

Heterocyclic and Complex Derivatives

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • Structure : Incorporates a thiazole ring.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

  • Structure : Combines halogenated aryl and isoxazole groups.
  • Properties : Higher molecular weight (297.71 g/mol) and structural complexity may enhance biological activity, such as enzyme inhibition .

Key Observations :

  • Positional isomerism (ortho vs.
  • Electron-withdrawing groups (e.g., Cl) improve yields, possibly by stabilizing intermediates.

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